4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Übersicht

Beschreibung

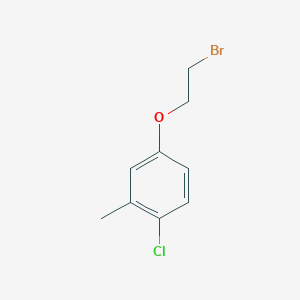

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is an organic compound with the molecular formula C9H10BrClO. This compound is characterized by the presence of a bromoethoxy group attached to a benzene ring, which also contains a chlorine atom and a methyl group. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene typically involves the reaction of 4-chloro-2-methylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol. The general reaction scheme is as follows:

4-chloro-2-methylphenol+2-bromoethanolK2CO3,refluxthis compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium alkoxide in ethanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.

Major Products:

Nucleophilic Substitution: Corresponding substituted benzene derivatives.

Oxidation: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzoic acid or 4-(2-Bromoethoxy)-1-chloro-2-methylbenzaldehyde.

Reduction: 4-(2-Ethoxy)-1-chloro-2-methylbenzene.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- As a chemical intermediate 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is used as an intermediate in synthetic chemistry.

Synthesis of Coumarin Analogues

Coumarin analogues have demonstrated antimicrobial potential .

- 2-Bromo-1-(2,4-dichlorophenyl) ethenone (18) is obtained via the bromination of 17 .

- Reacting compound 18 with imidazole and benzimidazole in THF under reflux gives N-alkyl analogues 19a and 19b .

- Key intermediates 20a and 20b are produced via a reduction of 19a and 19b using .

- O-alkylation of 20a and 20b with 4-bromomethyl coumarins and 4-bromomethyl carbostyrils using and DMF yields target compounds 21a–e, 22a–e, 23a–e, and 24a–e .

- The analogues with two carbon chain lengths were potent compared to the candidates with chain lengths with three, four, and five carbons .

Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be used as an intermediate for the preparation of dapagliflozin, or solvates thereof .

- Reacting a compound of Formula IV with phenetole and reducing the reaction product obtained .

- The reaction proceeds without isolating the reaction product obtained by the reaction of a compound of Formula IV with phenetole .

- The present invention provides a one pot process for the preparation of 4-bromo-l- chloro-2-(4-ethoxybenzyl)benzene of Formula III that circumvents the use of acetonitrile as a solvent thus avoiding the formation of N-acetyl-5-bromo-2-chloro-4'- ethoxydiphenylmethylamine, an impurity of Formula VI .

Synthesis of Pyridinylimidazole

An optimized synthetic strategy to pyridinylimidazoles 3 and 4 starting from 2-bromo-4-methylpyridine (5) .

- The total yield of this synthetic strategy to pyridinylimidazoles 3 and 4 starting from 2-bromo-4-methylpyridine (5) is 3.6% and 3.9% (7 linear steps) .

- Imidazole-2-thione 12 was treated with 2-bromoethyl acetate under mildly basic conditions in order to obtain ester 16, bearing the acetyl protected hydroxyethyl moiety at the imidazole C 2–S-position .

- Both optimized synthetic strategies are versatile and diverse since the introduction of both, the imidazole C .

Wirkmechanismus

The mechanism of action of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:

Nucleophilic Substitution: The bromoethoxy group can react with nucleophiles, leading to the formation of new chemical bonds.

Oxidation and Reduction: The methyl and bromoethoxy groups can undergo redox reactions, altering the compound’s chemical properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene can be compared with other similar compounds such as:

4-(2-Bromoethoxy)-1-chlorobenzene: Lacks the methyl group, leading to different reactivity and applications.

4-(2-Bromoethoxy)-1-methylbenzene:

4-(2-Bromoethoxy)-1-chloro-2-ethylbenzene: Contains an ethyl group instead of a methyl group, resulting in variations in its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.

Biologische Aktivität

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, also known by its CAS number 6440-89-7, is an organic compound notable for its potential biological activities. This article delves into the compound's biological properties, including antimicrobial activity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a chlorine atom attached to a benzene ring, which is known to influence its reactivity and biological interactions. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives of phenoxyalkyl compounds have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus, E. coli | Data not available |

| 2-Chloro-6-methylphenol | S. aureus | 1 μg/mL |

| Coumarin derivatives | C. albicans | 6.25 - 25 μg/mL |

While specific data on the MIC for this compound is limited, related compounds have demonstrated promising antibacterial effects, suggesting potential for this compound as well .

Case Studies

One relevant study examined the synthesis and biological evaluation of phenoxyalkyl derivatives, which included compounds structurally similar to this compound. The study reported that certain derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Another research effort focused on the broader category of halogenated aromatic compounds, which often exhibit enhanced biological activity due to their ability to interact with biological targets such as enzymes and receptors .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial DNA primase enzymes, disrupting bacterial replication.

- Membrane Disruption : The lipophilic nature of halogenated compounds allows them to integrate into bacterial membranes, leading to increased permeability and cell death .

Eigenschaften

IUPAC Name |

4-(2-bromoethoxy)-1-chloro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMOHEJWUQAGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.